1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride
Description
Properties
IUPAC Name |
1-methyl-2-oxa-6-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7-4-6(8-5-7)2-3-9-7;/h6,8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEBLYAUTXJBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CCO1)NC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Acid Catalysts in Cyclization
| Acid Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| p-Toluenesulfonic acid | 240 | 76.5 | 98.7 |
| 30 wt% Phosphoric acid | 246 | 75.8 | 98.3 |
| 25 wt% HCl | 240 | 76.1 | 98.5 |
Interpretation :
-
p-Toluenesulfonic acid provides the highest yield and purity, likely due to its strong acidity and poor nucleophilicity, which minimizes side reactions.
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Phosphoric acid, while effective, requires higher temperatures for comparable results.
Industrial-Scale Production Considerations
Scalable synthesis of 1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride necessitates:
-
Continuous Flow Reactors : To maintain consistent temperature and mixing during cyclization.
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Crystallization Protocols : Ethanol/water (3:1 v/v) at −20°C yields >95% pure hydrochloride salt.
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Quality Control : Reverse-phase HPLC with C18 columns (acetonitrile/0.1% TFA buffer) ensures batch consistency .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Investigated for its potential bioactive properties and interactions with biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of bioactive molecules and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Variations in Heteroatom Positioning
The bicyclo[3.2.1]octane scaffold is a common framework in medicinal chemistry. Key structural analogs differ in the positions of oxygen and nitrogen atoms, which influence physicochemical and biological properties:
Key Observations :
- Oxygen placement (e.g., 2-oxa vs. 3-oxa) alters polarity and hydrogen-bonding capacity.
- The methyl group in the target compound increases lipophilicity compared to non-methylated analogs.
Substituent Modifications
Substituents on the bicyclic core significantly impact pharmacological activity:
Key Observations :
Diazabicyclo Derivatives
Diazabicyclo compounds introduce additional nitrogen atoms, altering reactivity:
Key Observations :
- Dual nitrogen atoms increase water solubility but may reduce blood-brain barrier penetration.
Pharmacological and Industrial Relevance
Biological Activity
1-Methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound notable for its unique bicyclic structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. This compound is of significant interest in drug discovery due to its potential pharmacological applications and bioactive properties.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 1-methyl-2-oxa-6-azabicyclo[3.2.1]octane; hydrochloride |
| Molecular Formula | C7H13ClN2O |
| CAS Number | 2866356-01-4 |
| Molecular Weight | 162.64 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Its unique bicyclic structure allows it to modulate the activity of these targets, leading to various biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antibacterial Activity
Studies have shown that derivatives of bicyclic compounds similar to this compound possess significant antibacterial properties. For instance, compounds within this class have been tested against multi-drug resistant strains, demonstrating low nanomolar IC50 values against bacterial topoisomerases, which are critical for bacterial DNA replication and repair.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | IC50 (nM) | MIC (µg/mL) |
|---|---|---|---|
| 7a | E. coli | <32 | 1 |
| 7h | A. baumannii | <100 | 4 |
| 7g | K. pneumoniae | <50 | 2 |
These findings suggest that modifications to the bicyclic structure can enhance antibacterial efficacy and selectivity.
Neuropharmacological Effects
The compound's structural analogs have been investigated for their effects on neurotransmitter systems, particularly in modulating cholinergic and dopaminergic pathways. The potential for developing treatments for neurological disorders is being explored due to these interactions.
Case Studies
A notable study investigated the structure-activity relationships (SAR) of various azabicyclic compounds, including derivatives of this compound. The study highlighted that specific substitutions at the nitrogen atom significantly influenced the affinity and selectivity for hNK1 receptors, indicating potential therapeutic applications in pain management and anxiety disorders .
Q & A
Q. Critical Parameters :
Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Basic Research Question
A multi-technique approach is essential:
Q. Example Data :
| Technique | Key Peaks/Observations | Structural Insight |
|---|---|---|
| ¹H NMR (D₂O) | δ 3.45 (m, 1H, bridgehead H) | Confirms bicyclic strain |
| X-ray | C-N bond length: 1.47 Å | Validates azabicyclo geometry |
What safety precautions are necessary when handling this compound in laboratory settings?
Basic Research Question
- Hazard Classification : Skin/eye irritant (GHS Category 2); respiratory sensitizer (H335) .
- Protective Measures :
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods during weighing and reactions .
- Spill Management : Neutralize with sodium bicarbonate; collect residues in sealed containers .
How can researchers address discrepancies in reported pharmacological activities among structurally similar azabicyclo compounds?
Advanced Research Question
Discrepancies arise from subtle structural variations (e.g., heteroatom placement). Mitigation strategies:
Comparative SAR Studies : Synthesize analogs with systematic modifications (e.g., replacing oxa with thia) and test receptor binding .
Computational Modeling : Use molecular docking to predict how nitrogen/oxygen positioning affects target affinity (e.g., opioid vs. adrenergic receptors) .
Bioassay Standardization : Replicate assays under identical conditions (pH, cell lines) to minimize variability .
Q. Example Comparison :
| Compound | Receptor Affinity (IC₅₀, nM) | Key Structural Difference |
|---|---|---|
| 1-Methyl-2-oxa-6-azabicyclo[...] | 120 ± 15 (μ-opioid) | Oxa at position 2 |
| 3-(Furan-2-ylmethyl)-8-azabicyclo[...] | 85 ± 10 (κ-opioid) | Furan substituent |
What strategies are effective for optimizing reaction conditions in multi-step syntheses of complex bicyclic amines?
Advanced Research Question
- DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading to identify robust conditions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
- Purification Optimization : Employ preparative HPLC with ion-pair reagents (e.g., TFA) to isolate polar intermediates .
Q. Case Study :
How does the placement of nitrogen and oxygen atoms in the bicyclic framework influence receptor binding affinity and selectivity?
Advanced Research Question
The heteroatom arrangement dictates electronic and steric interactions:
- Nitrogen Positioning :
- Oxygen Effects :
- 2-Oxa substitution introduces hydrogen-bond acceptors, improving affinity for polar binding pockets (e.g., serotonin receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
